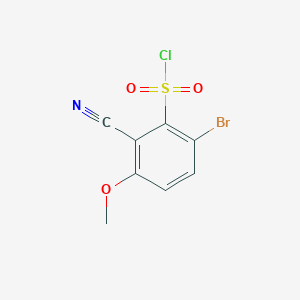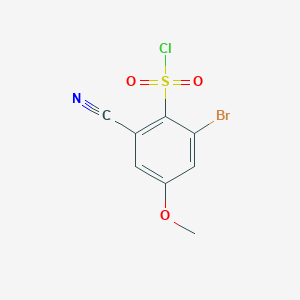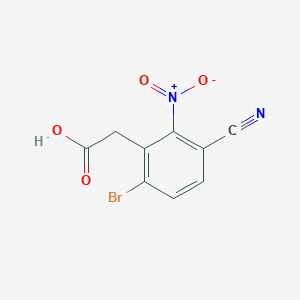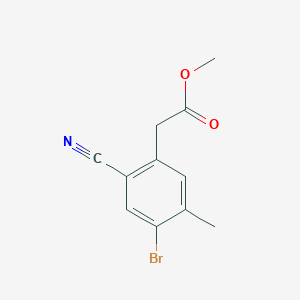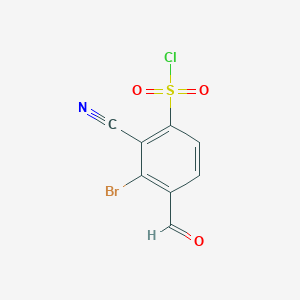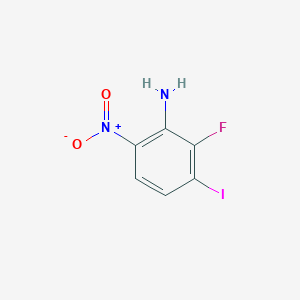amine hydrochloride CAS No. 2098089-94-0](/img/structure/B1484865.png)
[3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be based on its molecular formula, C12H26ClN. It contains a cyclobutyl group and a propyl group attached to a nitrogen atom, along with a methyl group. The hydrochloride indicates the presence of a chloride ion, suggesting it’s a salt of the corresponding amine.Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions : One study discusses the serial double nucleophilic addition of amines to the imidazole nucleus, showcasing complex reactions that could be relevant to understanding the reactivity and potential applications of your compound in synthetic chemistry (Ohta et al., 2000).
Novel Compound Synthesis : Another research paper describes the productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, which could suggest methodologies for synthesizing or modifying compounds like the one you are interested in (Kozhushkov et al., 2010).
Anticancer Activity : Research into the synthesis and evaluation of certain derivatives for expected anticancer activity, involving structure modification and chemical transformation, indicates the potential for compounds with complex structures, similar to your compound, to be explored in medicinal chemistry for therapeutic applications (Rayes et al., 2019).
These studies highlight the diverse chemical reactions and potential applications in synthetic and medicinal chemistry that compounds with structures similar to "3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride" could have. It's important to note that direct research on the specific compound you mentioned may not be available, but these related studies provide a foundation for understanding its potential scientific applications.
Propiedades
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)6-10(7-11)8-12(3,4)9-13-5;/h10,13H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOCYSAAXHJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C)(C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




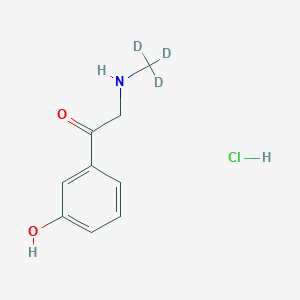
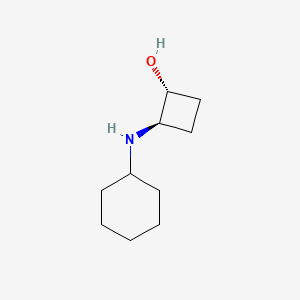
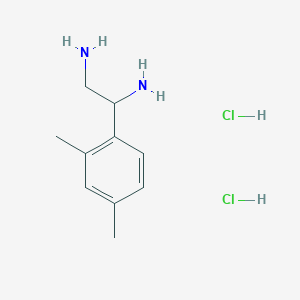
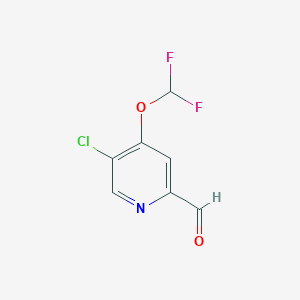
![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)

